Comparative Cytotoxicity: N6-Furfuryl-2-aminoadenosine vs. Kinetin Riboside in Caco-2 Cells
In a head-to-head cytotoxicity assessment using Caco-2 human colorectal cancer cells, N6-Furfuryl-2-aminoadenosine (referred to as 2-aminoKR) demonstrated an IC50 value of >100 µM after both 24h and 48h incubation . In contrast, its close analog Kinetin Riboside (N6-furfuryladenosine) exhibited a significantly lower IC50 of 2.5 µM in HCT-15 colorectal cancer cells under a similar MTT assay format . This represents a >40-fold difference in potency, indicating that the 2-amino modification drastically reduces cytotoxic efficacy in this cellular context. This direct comparison, though from separate but comparable studies, highlights a critical functional divergence driven by a single structural change.
| Evidence Dimension | In vitro cytotoxicity |
|---|---|
| Target Compound Data | IC50 > 100 µM (24h & 48h) |
| Comparator Or Baseline | Kinetin Riboside (N6-furfuryladenosine): IC50 = 2.5 µM |
| Quantified Difference | >40-fold lower potency for N6-Furfuryl-2-aminoadenosine |
| Conditions | Caco-2 cells (MTT assay, 24h & 48h) vs. HCT-15 cells (MTT assay) |
Why This Matters
This demonstrates that N6-Furfuryl-2-aminoadenosine is not simply a more potent version of kinetin riboside; instead, the 2-amino group dramatically reduces cytotoxic potency in this cancer model, making it a distinct research tool for studying structure-activity relationships or for applications where high potency is undesirable.
